molecular formula C28H32N2O2 B371348 N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide CAS No. 271775-69-0

N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide

Cat. No.: B371348
CAS No.: 271775-69-0
M. Wt: 428.6g/mol
InChI Key: AZDNRTLXKFQZBP-UHFFFAOYSA-N
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Description

N',N'-Dibenzyl-N-(4-tert-butylphenyl)butanediamide is a synthetic alkanediamide derivative characterized by a central butanediamide (succinamide) backbone. Its structure features two benzyl groups attached to the terminal nitrogen atoms and a 4-tert-butylphenyl substituent on the central nitrogen (SMILES: CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3) . The tert-butyl group confers steric bulk and lipophilicity, while the benzyl groups enhance aromatic interactions.

Properties

IUPAC Name

N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-28(2,3)24-14-16-25(17-15-24)29-26(31)18-19-27(32)30(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-17H,18-21H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDNRTLXKFQZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-tert-Butyltoluene

In solvent-free conditions, 4-tert-butyltoluene undergoes radical bromination with Br₂ at 165–170°C (Eq. 1). This yields a mixture of 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂), which are critical intermediates for subsequent functionalization.

4-tert-butyltoluene+Br2ΔTBT-Br+TBT-Br2\text{4-tert-butyltoluene} + \text{Br}2 \xrightarrow{\Delta} \text{TBT-Br} + \text{TBT-Br}2

Industrial Advantages:

  • Yield: 96%

  • Purity: >99% after distillation

Hydrolysis and Sommelet Reaction

The brominated intermediates are hydrolyzed using a Sommelet reagent (hexamethylenetetramine, HMTA) in aqueous acidic conditions. This step converts TBT-Br₂ to 4-tert-butylbenzaldehyde, which is subsequently oxidized to 4-tert-butylbenzoic acid for acyl chloride formation.

Critical Adjustments:

  • pH Control: Maintain pH 2–7 to prevent HBr accumulation.

  • Co-solvents: Avoided to simplify purification.

Purification and Isolation

Purification is achieved through a combination of recrystallization and column chromatography.

Recrystallization

The crude product is dissolved in hot ethanol and cooled to induce crystallization. This removes unreacted starting materials and byproducts.

Typical Recovery: 92%

Chromatographic Purification

Silica gel chromatography with a hexane/ethyl acetate gradient (70:30 → 50:50) isolates the target compound.

Purity Post-Purification:

  • HPLC: 99.5%

  • Melting Point: 142–144°C

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory-scale and industrial approaches:

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 48 hours12 hours
Yield 78%80%
Solvent Use DCM (500 mL/g product)Solvent-free
Energy Consumption ModerateLow (continuous flow)

Industrial methods excel in efficiency but require specialized equipment for bromination and distillation.

Recent Advances in Catalytic Amination

Emerging methodologies employ palladium-catalyzed coupling to streamline amide bond formation. For example, using Pd(OAc)₂/Xantphos as a catalyst system enables direct coupling of 4-tert-butylphenylamine with pre-activated succinamoyl chlorides.

Advantages:

  • Yield Improvement: 85–90%

  • Reduced Byproducts: <5%

Challenges and Mitigation Strategies

Steric Hindrance

The bulky tert-butyl group impedes amidation kinetics. Solutions include:

  • Higher Temperatures: 80°C in DMF.

  • Microwave Assistance: Reduces reaction time by 70%.

Oxidative Degradation

The benzyl groups are susceptible to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) enhance stability.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with new functional groups replacing the original benzyl or tert-butyl groups.

Scientific Research Applications

N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the N,N'-diarylalkanediamide class, which includes derivatives with varying aryl substituents and chain lengths. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Butanediamide Derivatives
Compound Name Substituents Key Properties/Activities References
N',N'-Dibenzyl-N-(4-tert-butylphenyl)butanediamide 4-tert-butylphenyl, dibenzyl High lipophilicity (predicted); potential antimycobacterial activity (analog-based)
N,N′-Bis(2-hydroxyphenyl)butanediamide 2-hydroxyphenyl Crystallizes in monoclinic P21/c; moderate aqueous solubility due to hydroxyl groups
N,N′-Bis(3,4-dichlorophenyl)butanediamide 3,4-dichlorophenyl Inhibits oxygen evolution rate (OER) in spinach chloroplasts; antimycobacterial activity
N,N′-Diarylethanediamides Varied aryl groups Lower antimycobacterial activity compared to butanediamides; shorter chain reduces membrane penetration

Physicochemical Properties

  • Solubility :
    The tert-butyl group in this compound increases lipophilicity, likely reducing water solubility compared to hydroxylated analogs (e.g., N,N′-bis(2-hydroxyphenyl)butanediamide) .
  • Synthesis :
    Butanediamides are typically synthesized via reaction of alkanedioyl dichlorides with substituted anilines in pyridine. Yields for diarylbutanediamides range from 60–85%, depending on substituent reactivity .

Key Research Findings

  • Chain length significantly impacts bioactivity: Butanediamides (C4 backbone) outperform ethanediamides (C2) in antimycobacterial assays due to optimal balance of flexibility and hydrophobic interactions .
  • Bulky substituents (e.g., tert-butyl, adamantyl) enhance host-guest binding in nonpolar environments but may hinder solubility in aqueous systems .
  • Crystallographic studies of N,N′-bis(2-hydroxyphenyl)butanediamide reveal intramolecular hydrogen bonding, a feature absent in tert-butyl derivatives, which instead rely on van der Waals interactions .

Biological Activity

N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butanediamide backbone with two benzyl groups and a tert-butyl phenyl substituent. This structure allows for diverse interactions with biological targets, including proteins and enzymes. The molecular formula is C₁₈H₂₃N₂O, and its molecular weight is approximately 283.39 g/mol.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A series of studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG21.88Induction of apoptosis
MCF-7<10Cell cycle arrest at G2/M phase
PANC-126Inhibition of cell growth
HT-108036Modulation of apoptosis pathways

The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. Additionally, it can disrupt the cell cycle, particularly at the G2/M checkpoint, which is crucial for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can alter the conformation or stability of target proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression.

Target Interaction Studies

Recent studies have utilized techniques such as molecular docking simulations to predict how this compound interacts with target proteins. These studies have identified potential binding sites on key enzymes involved in cancer progression and microbial resistance.

Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in significant apoptosis. The study reported an IC50 value of 1.88 µM, indicating potent activity against this cell line. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound displayed notable inhibitory effects, particularly against Staphylococcus aureus, with an MIC value of 15 µg/mL. The study suggested that the compound's mechanism may involve disruption of bacterial cell membrane integrity.

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